Cas no 41239-39-8 (methyl[2-(piperidin-1-yl)ethyl]amine)
methyl[2-(piperidin-1-yl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-2-piperidin-1-ylethanamine
- METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE
- N-methyl-1-Piperidineethanamine
- (2-piperidinoethyl)-N-methylamine
- 2-(N-Methylamino)-1-(N-piperidinyl)ethane
- methyl(2-piperidylethyl)amine
- N-(2-methylaminoethyl)-piperidine
- N-methyl-2-(1-piperidinyl)ethanamine
- N-methyl-2-(1-piperidinyl)ethylamine
- N-methyl-N-(2-piperidin-1-ylethyl)amine
- N-methyl-N-(2-piperidinoethyl)amine
- methyl[2-(piperidin-1-yl)ethyl]amine
- SY057599
- 2- (N-Methylamino) -1-(N-piperidinyl)ethane
- 41239-39-8
- N-methyl-2-(piperidin-1-yl)ethanamine
- SB41623
- s11703
- N-methyl-2-(1-piperidinyl)ethyl amine
- N-Methyl-2-(1-piperidyl)ethanamine
- F1909-0036
- LS-11064
- EN300-261988
- MFCD07186367
- AKOS000262633
- ALBB-030909
- SCHEMBL77007
- DTXSID00390130
- DA-20640
- KCAUHAHOMIRXAN-UHFFFAOYSA-N
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- MDL: MFCD07186367
- Inchi: 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3
- InChI Key: KCAUHAHOMIRXAN-UHFFFAOYSA-N
- SMILES: N1(CCNC)CCCCC1
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 77.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- PSA: 15.27000
- LogP: 1.02050
methyl[2-(piperidin-1-yl)ethyl]amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl[2-(piperidin-1-yl)ethyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179161-5g |
Methyl-(2-piperidin-1-yl-ethyl)-amine |
41239-39-8 | 95% | 5g |
$754 | 2021-08-05 | |
| abcr | AB215643-500 mg |
N-Methyl-2-(1-piperidinyl)ethanamine, 95%; . |
41239-39-8 | 95% | 500MG |
€373.00 | 2023-02-05 | |
| abcr | AB215643-1 g |
N-Methyl-2-(1-piperidinyl)ethanamine, 95%; . |
41239-39-8 | 95% | 1g |
€489.50 | 2023-02-05 | |
| Chemenu | CM179161-1g |
Methyl-(2-piperidin-1-yl-ethyl)-amine |
41239-39-8 | 95% | 1g |
$268 | 2023-01-19 | |
| Chemenu | CM179161-5g |
Methyl-(2-piperidin-1-yl-ethyl)-amine |
41239-39-8 | 95% | 5g |
$816 | 2023-01-19 | |
| TRC | M104463-25mg |
N-methyl-2-piperidin-1-ylethanamine |
41239-39-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M104463-50mg |
N-methyl-2-piperidin-1-ylethanamine |
41239-39-8 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M104463-250mg |
N-methyl-2-piperidin-1-ylethanamine |
41239-39-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
| Alichem | A129003828-1g |
N-Methyl-2-piperidin-1-ylethanamine |
41239-39-8 | 95% | 1g |
$212.16 | 2023-09-01 | |
| Enamine | EN300-261988-0.05g |
methyl[2-(piperidin-1-yl)ethyl]amine |
41239-39-8 | 95% | 0.05g |
$84.0 | 2024-06-18 |
methyl[2-(piperidin-1-yl)ethyl]amine Suppliers
methyl[2-(piperidin-1-yl)ethyl]amine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on methyl[2-(piperidin-1-yl)ethyl]amine
Methyl[2-(Piperidin-1-yl)ethyl]amine: An Overview of CAS No. 41239-39-8
Methyl[2-(piperidin-1-yl)ethyl]amine (CAS No. 41239-39-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-methyl-N-(2-piperidin-1-ylethyl)amine, is characterized by its unique molecular structure, which combines a piperidine ring with an alkyl amine moiety. This combination imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
The chemical structure of methyl[2-(piperidin-1-yl)ethyl]amine is represented by the formula C9H21N3. The piperidine ring, a six-membered cyclic amine, is a common structural motif in many bioactive molecules, contributing to the compound's ability to interact with various biological targets. The presence of the methyl and ethyl groups further modulates its physicochemical properties, such as solubility and lipophilicity, which are crucial for its applications in drug design and development.
In recent years, methyl[2-(piperidin-1-yl)ethyl]amine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a precursor in the synthesis of drugs targeting central nervous system (CNS) disorders. For instance, several derivatives of this compound have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, makes it an attractive candidate for developing novel therapeutic agents.
Another significant application of methyl[2-(piperidin-1-yl)ethyl]amine is in the field of analgesics. Studies have demonstrated that certain derivatives exhibit potent analgesic properties without the side effects commonly associated with traditional pain medications. This has led to increased interest in exploring its potential as a safer alternative for pain management. Additionally, its role in enhancing the efficacy of existing analgesics through synergistic interactions has been a focus of recent research.
The pharmacological profile of methyl[2-(piperidin-1-yl)ethyl]amine has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can effectively reduce inflammation by inhibiting key inflammatory mediators such as cytokines and chemokines. This property makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, methyl[2-(piperidin-1-yl)ethyl]amine has found use in other areas of chemical research. Its unique structural features make it an excellent ligand for metal complexes, which are used in catalytic processes and materials science. For example, complexes formed with transition metals like palladium and platinum have shown high catalytic activity in various organic transformations, including cross-coupling reactions and hydrogenation processes.
In the context of materials science, methyl[2-(piperidin-1-yl)ethyl]amine has been explored for its potential in the synthesis of functional polymers and nanomaterials. Its ability to form stable complexes with metal ions can be leveraged to create materials with tailored properties for applications ranging from drug delivery systems to electronic devices.
The synthesis of methyl[2-(piperidin-1-yl)ethyl]amine can be achieved through several routes, each offering different advantages depending on the desired purity and yield. One common method involves the reaction of 2-chloroethylaniline with methyl iodide followed by reduction with sodium borohydride. Another approach involves the reductive amination of 2-piperidineacetonitrile with formaldehyde and hydrogen gas over a palladium catalyst. These synthetic strategies provide researchers with flexible options to produce high-quality material for various applications.
In conclusion, methyl[2-(piperidin-1-yl)ethyl]amine (CAS No. 41239-39-8) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, catalysis, and materials science. Its unique chemical structure and versatile biological properties make it an important molecule for ongoing scientific exploration and innovation. As research continues to uncover new possibilities, this compound is likely to play an increasingly significant role in advancing our understanding and treatment of various diseases and conditions.
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